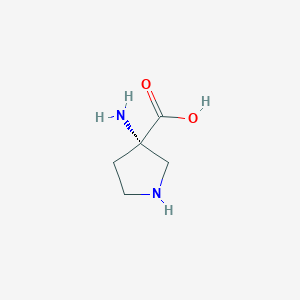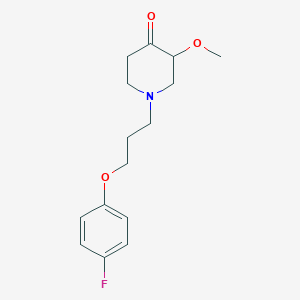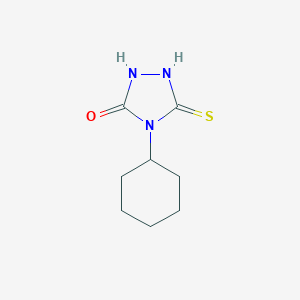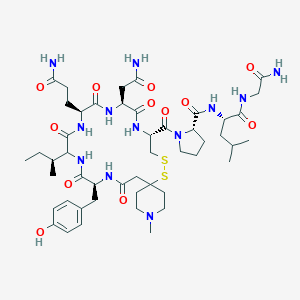
4-(1-(Aminomethyl)-2-propynyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(Aminomethyl)-2-propynyl)phenol, also known as 4-AP-3-MP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of propargylamine, which is a structural analog of the neurotransmitter dopamine. The unique structure of 4-AP-3-MP makes it a promising candidate for the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-(1-(Aminomethyl)-2-propynyl)phenol is not fully understood, but it is believed to act through multiple pathways in the brain. One of the primary mechanisms of action is through the inhibition of monoamine oxidase-B (MAO-B), which is an enzyme that is involved in the breakdown of dopamine. By inhibiting MAO-B, 4-(1-(Aminomethyl)-2-propynyl)phenol increases the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 4-(1-(Aminomethyl)-2-propynyl)phenol has also been shown to have a range of biochemical and physiological effects. This compound has been shown to increase the production of nerve growth factor (NGF), which is a protein that is involved in the growth and survival of neurons. Additionally, 4-(1-(Aminomethyl)-2-propynyl)phenol has been shown to have antioxidant properties, which can help to protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(1-(Aminomethyl)-2-propynyl)phenol in lab experiments is its high specificity for MAO-B inhibition. This compound has been shown to have minimal effects on other enzymes and receptors in the brain, which makes it a valuable tool for studying the role of MAO-B in various neurological disorders. However, one of the limitations of using 4-(1-(Aminomethyl)-2-propynyl)phenol in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 4-(1-(Aminomethyl)-2-propynyl)phenol. One area of focus is on the development of new derivatives of this compound that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-(Aminomethyl)-2-propynyl)phenol and its potential therapeutic applications in other neurological disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-(1-(Aminomethyl)-2-propynyl)phenol involves the reaction of 4-bromophenol with propargylamine, followed by reduction with sodium borohydride. This method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-(1-(Aminomethyl)-2-propynyl)phenol have been extensively studied in various scientific research studies. One of the most promising applications of this compound is in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the brain. 4-(1-(Aminomethyl)-2-propynyl)phenol has been shown to protect dopaminergic neurons from oxidative stress and neurotoxicity, which makes it a potential therapeutic agent for Parkinson's disease.
Propriétés
Numéro CAS |
115062-49-2 |
|---|---|
Nom du produit |
4-(1-(Aminomethyl)-2-propynyl)phenol |
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
4-(1-aminobut-3-yn-2-yl)phenol |
InChI |
InChI=1S/C10H11NO/c1-2-8(7-11)9-3-5-10(12)6-4-9/h1,3-6,8,12H,7,11H2 |
Clé InChI |
RSTGIJNRFQUESV-UHFFFAOYSA-N |
SMILES |
C#CC(CN)C1=CC=C(C=C1)O |
SMILES canonique |
C#CC(CN)C1=CC=C(C=C1)O |
Synonymes |
ethynyltyramine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





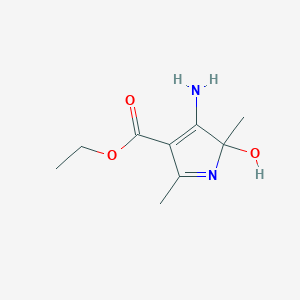
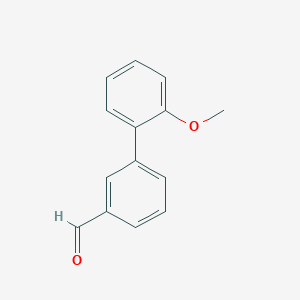

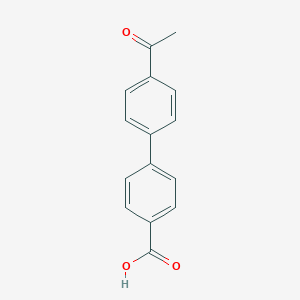
![1,2,4-Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)
![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)
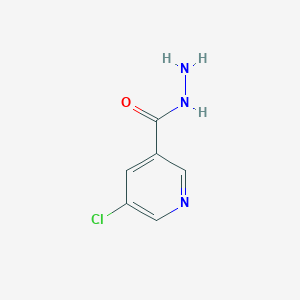
![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)
